N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-methylpiperidine and benzoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which have similar core structures.
Sulfonyl Benzamides: Compounds like sulfonylureas, which share the sulfonyl and benzamide functional groups.
Uniqueness
N-(1,3-benzothiazol-6-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-18-19(12-16)27-13-21-18/h2-7,12-14H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLXZOVRPTBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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